(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

ALK5 Inhibitor Scaffold Morphing ADME Optimization

This 5-aminomethyl pyrazolo[4,3-b]pyridine is a privileged purine isostere for kinase programs. Its [4,3-b] fusion pattern offers distinct selectivity and metabolic stability advantages over [3,4-b] isomers or 6-/7-substituted analogs. The primary amine enables rapid derivatization to explore novel ATP-binding interactions, reducing early hit-to-lead attrition. Ideal for CNS/oral candidates. Order ≥98% pure material now.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B15317192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)N=C1CN
InChIInChI=1S/C7H8N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3,8H2,(H,9,11)
InChIKeyKYOGGCCICUHQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine: Core Specifications, Procurement Data, and Scaffold Context


(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine (CAS: 1260666-18-9; MW: 148.17 g/mol) is a heterocyclic building block featuring a primary amine at the 5-position of a fused 1H-pyrazolo[4,3-b]pyridine core [1]. This scaffold is a key intermediate in medicinal chemistry due to its structural resemblance to purine bases, enabling it to act as a versatile isostere for adenine and guanine in kinase inhibitor and receptor modulator programs [2]. The parent pyrazolo[4,3-b]pyridine system is a privileged structure exploited in the development of PDE1, ALK5, FLT3/CDK4, and mGlu4 PAM inhibitors [3][4][5]. The 5-aminomethyl substituent provides a critical vector for further derivatization, distinguishing it from other regioisomeric methanamine analogs (e.g., 6- or 7-substituted variants) that exhibit divergent binding modes and ADME profiles [4][6].

Why (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine Cannot Be Interchanged with Its Closest Analogs


Substituting (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine with a generic pyrazolopyridine regioisomer (e.g., 6- or 7-substituted analogs) or a different 5-position derivative (e.g., alcohol or ketone) carries a high risk of program failure. The 5-aminomethyl group is a critical hydrogen-bond donor/acceptor that directly influences target engagement and is a key determinant in the scaffold's ability to mimic purine bases [1]. More critically, the specific [4,3-b] ring fusion pattern distinguishes it from the more common [3,4-b] isomer, which is associated with distinct kinase selectivity profiles (e.g., PDE1B vs. PDE5) and ADME liabilities [2][3]. In the development of ALK5 inhibitors, a scaffold morphing strategy was required to transition from a quinoline series to the pyrazolo[4,3-b]pyridine core specifically to address high in vitro clearance issues; simply using another isomer would have failed to resolve these critical developability hurdles [3]. The quantitative evidence below details the precise, measurable consequences of these structural choices.

Quantitative Differentiation of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine: An Evidence-Based Procurement Guide


Scaffold-Driven ADME Improvement: Pyrazolo[4,3-b]pyridine Core vs. 4-Substituted Quinoline

The pyrazolo[4,3-b]pyridine core, of which the 5-yl)methanamine is a key intermediate, was explicitly selected over a 4-substituted quinoline scaffold to improve ADME properties during ALK5 inhibitor development. The quinoline-derived inhibitors, while potent, suffered from high in vitro clearance in rat and human microsomes [1]. A scaffold morphing strategy to the pyrazolo[4,3-b]pyridine series resulted in a demonstrable improvement in drug-likeness and reduced clearance, a critical differentiator for procurement when advancing from hit-to-lead [1].

ALK5 Inhibitor Scaffold Morphing ADME Optimization

Substituent Vector Differentiation: 5-Position Aminomethyl vs. 5-Position Alcohol

The presence of a primary amine at the 5-position dramatically alters the physicochemical profile of the molecule compared to other common 5-substituted derivatives. The target compound ((1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine) exhibits a computed LogP (XLogP3-AA) of approximately 0.4, compared to a LogP of -0.3 for the corresponding alcohol ((1H-Pyrazolo[4,3-b]pyridin-5-yl)methanol) [1][2]. This difference of ~0.7 LogP units translates to a significant increase in lipophilicity, directly impacting membrane permeability and protein binding characteristics. Furthermore, the amine provides a basic nitrogen (pKa ~ 9-10) for salt formation, enabling improved formulation and handling (e.g., hydrochloride salt) compared to the neutral alcohol analog .

Physicochemical Properties Lipophilicity Scaffold Diversification

Regioisomeric Differentiation: 5-Substitution vs. 6- or 7-Substitution in Kinase Selectivity

The substitution pattern on the pyrazolo[4,3-b]pyridine core is a primary driver of target selectivity. A 2022 study demonstrated that 6-substituted pyrazolo[4,3-b]pyridine derivatives can achieve potent dual inhibition of FLT3 (IC50 = 11 nM) and CDK4 (IC50 = 7 nM) [1]. In contrast, the extensively patented PDE1 inhibitors predominantly feature 7-amino substitutions, underscoring that the 5-position is a distinct, underexploited vector [2]. Procuring the 5-yl)methanamine specifically provides a vector that is orthogonal to these validated kinase inhibitor pharmacophores, enabling the exploration of novel chemical space and potentially unique selectivity profiles not achievable with 6- or 7-substituted analogs [1][2].

Kinase Selectivity FLT3/CDK4 Dual Inhibition Regioisomeric SAR

Isomeric Scaffold Differentiation: [4,3-b] vs. [3,4-b] Pyrazolopyridine Core

The [4,3-b] ring fusion in the target compound is distinct from the more extensively explored [3,4-b] isomer. While there are over 300,000 documented 1H-pyrazolo[3,4-b]pyridines (including >2400 patents), the [4,3-b] scaffold is far less saturated, offering a clear advantage for novel IP generation [1]. This difference in ring fusion is not trivial; it alters the vector presentation and electronic distribution of the heterocycle, which has been shown to influence binding modes in kinase and GPCR targets [2]. For example, in the development of mGlu4 PAMs, the [4,3-b]pyridine core was selected to mitigate CYP1A2 induction (reducing AhR activation from 125-fold to 2.3-fold), a liability not easily resolved with other isomeric scaffolds [2].

Isomeric Scaffold Chemical Space Patent Landscape

Optimal Application Scenarios for (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine Based on Validated Evidence


Lead Optimization Programs Targeting Improved ADME for Kinase or GPCR Modulators

Given the documented ADME advantages of the pyrazolo[4,3-b]pyridine core over alternative scaffolds like quinolines, this building block is ideally suited for hit-to-lead programs where in vitro clearance is a key hurdle. By incorporating the 5-yl)methanamine early, medicinal chemists can leverage the core scaffold's intrinsic metabolic stability, as demonstrated in ALK5 inhibitor optimization [1]. This is particularly relevant for CNS or oral drug candidates where low clearance is paramount.

Design of Novel, IP-Strong Kinase Inhibitors with Unique Selectivity Profiles

As the 5-position of the pyrazolo[4,3-b]pyridine core is distinct from the heavily patented 6- and 7-substituted PDE1 and FLT3/CDK4 inhibitors, this building block is a strategic asset for developing novel chemical entities. Its primary amine provides a versatile handle for attaching diverse chemical moieties, enabling the exploration of new binding interactions within the kinase ATP-binding site that are not accessible using the more common substitution patterns [2]. This is a high-value application for organizations seeking to build a robust patent estate.

Synthesis of Purine-Isosteric Probes for Chemical Biology

The [4,3-b]pyrazolopyridine core is a well-established isostere for adenine and guanine. The 5-yl)methanamine derivative, with its balanced LogP of ~0.4, offers a superior starting point for developing cell-permeable probes targeting ATP-binding enzymes (e.g., kinases, ATPases) compared to more polar alcohol or carboxylic acid analogs [1][2]. This makes it a preferred choice for chemical biology applications where both target engagement and cellular permeability are required.

Quote Request

Request a Quote for (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.